2,5-Difluoro-3-methylbenzenesulfonyl chloride
Overview
Description
2,5-Difluoro-3-methylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.62 g/mol . This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,5-difluoro-3-methylbenzene. This process can be achieved using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions helps in achieving consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Difluoro-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying molecules and creating new compounds with desired functionalities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzenesulfonyl chloride
- 3-Methylbenzenesulfonyl chloride
- 2,5-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
2,5-Difluoro-3-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine and methyl groups on the benzene ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFTONSJFYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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